molecular formula C18H19ClN6O2S B2632348 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine CAS No. 1396783-53-1

3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

货号: B2632348
CAS 编号: 1396783-53-1
分子量: 418.9
InChI 键: SDAOZVJPMQVLML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine (CAS 1396783-53-1) is a chemical compound with a molecular formula of C18H19ClN6O2S and a molecular weight of 418.90 g/mol . This complex synthetic molecule features a pyridazine core, a key heterocyclic scaffold known for its significant biological activities, linked to both a 2-methylimidazole group and a (2-chlorophenyl)sulfonyl piperazine moiety . The piperazine ring is a privileged structure in medicinal chemistry, frequently associated with a wide range of pharmacological applications and is a common feature in many bioactive molecules . Similarly, the pyridazine scaffold is of great interest to researchers, particularly in the fields of cardiology and oncology. Pyridazinone derivatives (a related structure) have been extensively studied for their potential as vasodilators to treat cardiovascular diseases and as targeted anticancer agents . This combination of pharmacologically relevant structures makes this compound a valuable intermediate or tool for researchers working in early drug discovery and development. It is particularly useful for probing new biological pathways, screening for enzymatic activity, or as a building block in the synthesis of more complex molecules for pharmaceutical research. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-14-20-8-9-25(14)18-7-6-17(21-22-18)23-10-12-24(13-11-23)28(26,27)16-5-3-2-4-15(16)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOZVJPMQVLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a complex organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a pyridazine core and various substituents, has been linked to diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potentials based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN5O2SC_{15}H_{16}ClN_5O_2S, with a molecular weight of approximately 365.84 g/mol. The compound features:

  • Pyridazine core : A heterocyclic structure that contributes to its biological activity.
  • Piperazine ring : Known for its role in various pharmacological agents.
  • Chlorophenyl sulfonyl group : Enhances interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the pyridazine core : This is usually achieved through cyclization reactions.
  • Substitution reactions : The introduction of the piperazine ring and chlorophenyl sulfonyl group occurs via nucleophilic substitution.
  • Optimization : Reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide), and catalysts are crucial for maximizing yield and purity.

Table 1: Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationPyridazine precursors
2Nucleophilic substitutionPiperazine derivatives
3FunctionalizationChlorosulfonic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit enzymes associated with inflammatory responses or cancer progression.
  • Receptor modulation : It can bind to G protein-coupled receptors, influencing intracellular signaling cascades.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological properties, such as:

  • Anticancer activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines.
  • Antimicrobial properties : The sulfonamide moiety is known for its antibacterial effects.

Case Studies

  • Anticancer Activity : A study demonstrated that a related pyridazine derivative exhibited significant cytotoxic effects against various cancer cell lines, with an IC50 value lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Effects : Another investigation revealed that derivatives containing the sulfonamide group showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme inhibitionInhibits acetylcholinesterase

科学研究应用

Pharmacological Applications

The compound has shown promise in several pharmacological applications:

1. Anticancer Activity

  • Research indicates that compounds similar to 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine may inhibit the PI3K-Akt-mTOR signaling pathway, which is crucial in various cancers. This pathway is a target for developing dual inhibitors that can enhance the efficacy of cancer treatments .

2. Antimicrobial Properties

  • Studies have explored the antibacterial activity of related imidazole derivatives against Gram-positive and Gram-negative bacteria. The structural components of this compound may contribute to its ability to disrupt bacterial cell function .

3. Neuropharmacological Effects

  • The piperazine moiety is often associated with neuropharmacological effects, including potential applications in treating neurodegenerative diseases like Alzheimer’s disease. Compounds that inhibit acetylcholinesterase and butyrylcholinesterase enzymes could benefit from similar structural characteristics as those found in this compound .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that allow for modifications at various stages. This flexibility enables researchers to explore structure-activity relationships (SAR) to optimize biological activity and selectivity against specific targets.

Synthesis Steps Reagents Used Conditions
Step 1PiperazineSolvent: DMSO, Temperature: Controlled
Step 2Chlorosulfonic acidReaction under reflux
Step 3Imidazole derivativeReaction under basic conditions

Case Studies

Several case studies highlight the effectiveness of compounds with similar structures:

Case Study 1: Dual PI3K/mTOR Inhibitors

  • A study demonstrated that modifications to the piperazine ring enhanced the potency of dual inhibitors targeting the PI3K/mTOR pathway, leading to improved therapeutic outcomes in tumor models .

Case Study 2: Antibacterial Activity

  • Research on imidazole derivatives showed significant antibacterial activity against resistant strains of bacteria, indicating that structural variations can lead to enhanced efficacy against pathogens .

相似化合物的比较

Pyridazine derivatives with piperazine and aromatic substituents are well-documented in medicinal chemistry. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects and biological activities.

Structural Analogues and Substituent Effects
Compound Name Substituents at C3/C6 Positions Key Functional Groups Reported Activities
Target Compound C3: 4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl
C6: 2-Methylimidazol-1-yl
Sulfonyl, Piperazine, Imidazole Hypothesized antiviral/antibacterial (theoretical)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine C3: Chlorine
C6: 4-[3-(4-Chlorophenoxy)propyl]piperazine
Chlorine, Phenoxypropyl, Piperazine Antiplatelet, antibacterial
3-(Piperazin-1-yl)pyridazine derivatives (General Class) Variable C3/C6 substituents (e.g., halogens, aryl groups) Piperazine, Halogens, Aromatic rings Anti-inotropic, antiviral

Key Observations :

  • Sulfonyl vs. Phenoxypropyl Groups: The target compound’s 2-chlorophenylsulfonyl group may confer stronger electron-withdrawing effects and enhanced binding to sulfonylurea receptors compared to the phenoxypropyl group in the analogue from . This could influence metabolic stability and target selectivity.
  • Imidazole vs.
Pharmacokinetic and Toxicity Considerations
  • Metabolic Stability: Sulfonyl groups generally reduce oxidative metabolism, suggesting the target compound may have a longer half-life than the phenoxypropyl analogue .
  • Toxicity Risks : Chlorine substituents in related compounds are associated with hepatotoxicity at high doses . The imidazole moiety in the target compound may mitigate this risk by diverting metabolic pathways.

常见问题

How can experimental design methodologies optimize the synthesis of this pyridazine derivative?

Category: Basic (Synthesis Optimization)
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Use factorial designs to screen variables (e.g., reaction temperature, solvent polarity, and catalyst loading) and identify critical parameters. For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables. Response surface methodology (RSM) can then optimize yields and purity .

What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Category: Basic (Characterization)
Methodological Answer:
Combine orthogonal techniques:

  • HPLC-MS for purity assessment and detection of trace impurities.
  • NMR spectroscopy (1H, 13C, 2D-COSY) to confirm regioselectivity of the sulfonyl-piperazine and imidazole substituents.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation, as demonstrated in related pyridazine derivatives .

How can computational modeling guide the design of analogs with enhanced bioactivity?

Category: Advanced (Computational Chemistry)
Methodological Answer:
Employ quantum mechanical calculations (e.g., DFT) to map electronic properties (HOMO-LUMO gaps, partial charges) and identify reactive sites. Molecular docking against target proteins (e.g., bacterial enzymes or viral proteases) can predict binding affinities. For instance, modifying the 2-methylimidazole group may improve interactions with hydrophobic pockets .

How should researchers resolve contradictions in reported biological activity data (e.g., antiplatelet vs. antibacterial effects)?

Category: Advanced (Data Analysis)
Methodological Answer:
Conduct target-specific assays to isolate mechanisms. For example:

  • Use platelet aggregation assays (e.g., ADP-induced) to confirm antiplatelet activity.
  • Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
    Cross-validate results with structural analogs to determine if activity stems from the sulfonyl-piperazine moiety or pyridazine core .

What strategies mitigate degradation during long-term storage of this compound?

Category: Basic (Stability)
Methodological Answer:
Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization may enhance stability for aqueous solutions .

How can regioselectivity challenges in introducing the 2-methylimidazole group be addressed?

Category: Advanced (Synthetic Chemistry)
Methodological Answer:
Use directing groups or transition-metal catalysts to control substitution patterns. For example, Pd-catalyzed C–H activation or Cu-mediated Ullmann coupling can favor regioselective imidazole installation at the pyridazine C6 position, as seen in analogous triazole derivatives .

What experimental approaches validate the compound’s polypharmacology (e.g., dual antiviral and anti-inflammatory effects)?

Category: Advanced (Mechanistic Studies)
Methodological Answer:
Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify pathway modulation. Combine with kinase inhibition assays to pinpoint targets (e.g., JAK/STAT for anti-inflammatory effects). Cross-reference with structural analogs to decouple contributions of the sulfonyl-piperazine and imidazole groups .

How does the compound’s solubility profile influence formulation for in vivo studies?

Category: Basic (Physicochemical Properties)
Methodological Answer:
Determine solubility in biorelevant media (FaSSIF/FeSSIF) and use co-solvents (e.g., PEG 400) or cyclodextrin complexes for intravenous administration. For oral dosing, micronization or amorphous solid dispersions can enhance bioavailability .

What in vitro assays assess metabolic stability and cytochrome P450 interactions?

Category: Advanced (ADME/Toxicology)
Methodological Answer:

  • Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance.
  • Conduct CYP inhibition assays (e.g., CYP3A4, 2D6) via fluorogenic substrates. LC-MS/MS quantifies metabolite formation, prioritizing modifications to the 2-chlorophenyl group if instability is observed .

How can researchers differentiate between isomeric byproducts during synthesis?

Category: Basic (Analytical Chemistry)
Methodological Answer:
Employ chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) and compare retention times with synthesized standards. High-resolution mass spectrometry (HRMS) and NOESY NMR can distinguish regioisomers, particularly for the sulfonyl-piperazine orientation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。